molecular formula C24H17N3O3S B330727 methyl 4-cyano-3-methyl-5-{[(2-phenyl-4-quinolyl)carbonyl]amino}-2-thiophenecarboxylate

methyl 4-cyano-3-methyl-5-{[(2-phenyl-4-quinolyl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B330727
M. Wt: 427.5 g/mol
InChI Key: GLSVKWAKZYLJCD-UHFFFAOYSA-N
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Description

methyl 4-cyano-3-methyl-5-{[(2-phenyl-4-quinolyl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring, a quinoline moiety, and several functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyano-3-methyl-5-{[(2-phenyl-4-quinolyl)carbonyl]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-4-quinolinecarboxylic acid with 4-cyano-3-methyl-5-amino-2-thiophenecarboxylate under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

methyl 4-cyano-3-methyl-5-{[(2-phenyl-4-quinolyl)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiophenes and quinolines

Scientific Research Applications

methyl 4-cyano-3-methyl-5-{[(2-phenyl-4-quinolyl)carbonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of methyl 4-cyano-3-methyl-5-{[(2-phenyl-4-quinolyl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The quinoline moiety is known to interact with DNA and proteins, potentially leading to anticancer effects. The thiophene ring can also participate in electron transfer reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • methyl 4-cyano-3-methyl-5-{[(2-phenyl-4-quinolyl)carbonyl]amino}-2-thiophenecarboxylate
  • Methyl 4-cyano-3-methyl-5-{[(2-phenyl-4-pyridinyl)carbonyl]amino}-2-thiophenecarboxylate
  • Methyl 4-cyano-3-methyl-5-{[(2-phenyl-4-isoquinolinyl)carbonyl]amino}-2-thiophenecarboxylate

Uniqueness

This compound stands out due to its specific combination of functional groups and structural features. The presence of both a quinoline and a thiophene ring in the same molecule provides unique electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H17N3O3S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 4-cyano-3-methyl-5-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C24H17N3O3S/c1-14-18(13-25)23(31-21(14)24(29)30-2)27-22(28)17-12-20(15-8-4-3-5-9-15)26-19-11-7-6-10-16(17)19/h3-12H,1-2H3,(H,27,28)

InChI Key

GLSVKWAKZYLJCD-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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